Cas no 2138429-97-5 (3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride)

3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride
- 2138429-97-5
- EN300-736820
- 3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride
-
- インチ: 1S/C6H9F2NO2.ClH/c7-6(8,5(10)11)4(9)3-1-2-3;/h3-4H,1-2,9H2,(H,10,11);1H
- InChIKey: DRHCOPZUWUAABC-UHFFFAOYSA-N
- ほほえんだ: Cl.FC(C(=O)O)(C(C1CC1)N)F
計算された属性
- せいみつぶんしりょう: 201.0368126g/mol
- どういたいしつりょう: 201.0368126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-736820-0.5g |
3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |
2138429-97-5 | 95.0% | 0.5g |
$803.0 | 2025-03-11 | |
Enamine | EN300-736820-2.5g |
3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |
2138429-97-5 | 95.0% | 2.5g |
$2014.0 | 2025-03-11 | |
Enamine | EN300-736820-1.0g |
3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |
2138429-97-5 | 95.0% | 1.0g |
$1029.0 | 2025-03-11 | |
Enamine | EN300-736820-0.05g |
3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |
2138429-97-5 | 95.0% | 0.05g |
$238.0 | 2025-03-11 | |
Enamine | EN300-736820-0.1g |
3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |
2138429-97-5 | 95.0% | 0.1g |
$355.0 | 2025-03-11 | |
Enamine | EN300-736820-0.25g |
3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |
2138429-97-5 | 95.0% | 0.25g |
$509.0 | 2025-03-11 | |
Enamine | EN300-736820-5.0g |
3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |
2138429-97-5 | 95.0% | 5.0g |
$2981.0 | 2025-03-11 | |
Enamine | EN300-736820-10.0g |
3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |
2138429-97-5 | 95.0% | 10.0g |
$4421.0 | 2025-03-11 |
3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochlorideに関する追加情報
Introduction to 3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride (CAS No. 2138429-97-5)
3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2138429-97-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of fluorinated amino acids, which are known for their unique structural and functional properties. The presence of both amino and carboxylic acid functional groups, coupled with the distinctive cyclopropyl and difluoropropyl substituents, makes this molecule a versatile candidate for further chemical modifications and biological investigations.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical applications. The structural features of 3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride contribute to its potential role as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into pharmaceutical molecules often leads to increased bioavailability and reduced susceptibility to enzymatic degradation. This has spurred extensive research into fluorinated amino acids, which are increasingly being explored as key intermediates in drug discovery.
The cyclopropyl group in 3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride adds another layer of complexity to its chemical behavior. Cyclopropyl-substituted compounds are known to exhibit unique steric and electronic properties, which can influence their reactivity and biological activity. For instance, the rigid three-membered ring can restrict conformational flexibility, potentially leading to more stable protein-ligand interactions. This feature makes such compounds attractive for designing selective inhibitors or agonists targeting specific biological pathways.
Current research in the field of medicinal chemistry has highlighted the importance of fluorinated amino acids in the development of next-generation therapeutics. For example, studies have demonstrated that fluorine substitution can modulate the pharmacological properties of small molecules by altering their lipophilicity, polarizability, and hydrogen bonding capabilities. The difluoropropyl moiety in 3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride is particularly noteworthy, as it introduces additional electronic effects that can fine-tune the compound's interaction with biological targets.
One area where this compound shows promise is in the development of enzyme inhibitors. Enzymes play crucial roles in numerous biological processes, and inhibiting specific enzymes can lead to therapeutic benefits. The unique structural features of 3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride make it a potential scaffold for designing inhibitors targeting enzymes involved in metabolic pathways or signal transduction cascades. For instance, its ability to mimic natural amino acids while incorporating fluorine atoms could enhance binding affinity to enzyme active sites.
Another emerging application of this compound is in the field of materials science. Fluorinated amino acids have been explored as precursors for synthesizing advanced materials with tailored properties. These materials can find applications in areas such as coatings, adhesives, and specialty polymers. The presence of both polar functional groups (amino and carboxylic acid) and non-polar substituents (cyclopropyl and difluoropropyl) allows for diverse chemical modifications, enabling the creation of materials with specific mechanical, thermal, or chemical characteristics.
The synthesis of 3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to improve efficiency and scalability. The development of robust synthetic routes is essential for facilitating further research and commercial applications.
In conclusion,3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride (CAS No. 2138429-97-5) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for drug discovery efforts aimed at developing novel therapeutics with improved efficacy and selectivity. Additionally,this compound's versatility in synthetic chemistry opens up possibilities for creating advanced materials with tailored properties. As research continues to uncover new applications,the importance of fluorinated amino acids like this one is likely to grow even further,driving innovation across multiple scientific disciplines.
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